Bromhexine(1+)

Pharmacokinetics Bioavailability First-pass metabolism

Bromhexine hydrochloride (CAS 611-75-6) delivers the Bromhexine(1+) species that predominates at physiological pH (pKa 8.69, >90 % protonated). • ~2.5-fold increase in sputum amoxicillin levels (0.674 vs. 0.272 µg/mL, P = 0.028) as an antibiotic adjuvant • Prodrug requiring hepatic conversion to ambroxol; absolute oral bioavailability 22-27 % • LogD shifts from 1.46 (pH 5.5) to 3.09 (pH 7.4), governing membrane partitioning • Validated TMPRSS2-negative selectivity (no measurable IC50), enabling dissection of mucolytic vs. antiviral mechanisms

Molecular Formula C14H21Br2N2+
Molecular Weight 377.14 g/mol
Cat. No. B1230533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromhexine(1+)
Molecular FormulaC14H21Br2N2+
Molecular Weight377.14 g/mol
Structural Identifiers
SMILESC[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2
InChIInChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1
InChIKeyOJGDCBLYJGHCIH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromhexine(1+) Monocation — Product Identity, Class, and Pharmacological Baseline for Scientific Procurement


Bromhexine(1+) is the protonated monocationic form of bromhexine (CAS 3572-43-8), a synthetic benzylamine-derived mucolytic agent first patented in 1961 and marketed as Bisolvon® [1]. As the pharmacologically active cationic species at physiological pH, bromhexine(1+) constitutes the interacting moiety responsible for mucus network disruption and secretomotor activity [2]. Bromhexine functions as a prodrug, undergoing extensive hepatic first-pass metabolism (~75–80%) to yield the active metabolite ambroxol and other hydroxylated species, with an absolute oral bioavailability of approximately 22.2 ± 8.5% (tablets) to 26.8 ± 13.1% (solution) [3]. It is distinguished within the mucoactive class by an exceptionally large volume of distribution (Vss = 1209 ± 206 L; ~19 L/kg), high plasma protein binding (~95%), and preferential lung tissue partitioning achieving concentrations 1.5–5.9× those in plasma [4]. These properties define a compound whose therapeutic rationale and procurement suitability differ materially from direct-acting mucolytics such as N-acetylcysteine or its own metabolite ambroxol.

Why Bromhexine(1+) Cannot Be Interchanged with Ambroxol, N-Acetylcysteine, Carbocisteine, or Guaifenesin — Structural and Pharmacokinetic Justification


Despite overlapping therapeutic indications for productive cough and mucus hypersecretion disorders, bromhexine(1+) is mechanistically and pharmacokinetically non-interchangeable with its closest comparators. As a prodrug requiring hepatic bioactivation, bromhexine(1+) delivers both the parent cation and its active metabolite ambroxol simultaneously, generating a biphasic pharmacological profile distinct from direct administration of ambroxol alone, which bypasses hepatic conversion [1]. In contrast to N-acetylcysteine and carbocisteine, which reduce mucus viscosity via direct sulfhydryl–disulfide bond cleavage, bromhexine(1+) exhibits negligible direct mucolytic activity in vitro, operating instead through secretolytic stimulation of serous mucus secretion and ciliary activation [2]. Furthermore, bromhexine(1+) uniquely enhances antibiotic penetration into bronchial secretions — a property not shared by guaifenesin or carbocisteine — making it the rational selection when combined anti-infective and mucoactive therapy is indicated [3]. The quantitative evidence below substantiates that substitution within this class carries material risk of altered efficacy, pharmacokinetic mismatch, or loss of specific ancillary benefits.

Bromhexine(1+) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Absolute Oral Bioavailability: Bromhexine(1+) vs. Ambroxol — The Prodrug-Active Metabolite PK Dichotomy

Bromhexine(1+) exhibits markedly lower absolute oral bioavailability than its active metabolite ambroxol, a consequence of extensive first-pass hepatic metabolism. In human studies, the absolute bioavailability of bromhexine hydrochloride was 22.2 ± 8.5% for tablets and 26.8 ± 13.1% for oral solution, with first-pass metabolism accounting for approximately 75–80% of the administered dose [1]. By contrast, ambroxol administered orally achieves substantially higher absolute bioavailability, reduced by only approximately one-third (~30%) due to first-pass effect, yielding ~70% systemic availability [2]. This ~2.6–3.2-fold difference in oral bioavailability means that bromhexine(1+) functions as a prodrug whose therapeutic effect depends upon hepatic conversion to ambroxol and other active metabolites, whereas ambroxol acts directly without requiring bioactivation [3]. Concomitant food intake further increases bromhexine plasma concentrations, a factor not observed to the same degree with ambroxol [1].

Pharmacokinetics Bioavailability First-pass metabolism Prodrug

Direct Mucolytic Activity In Vitro: Bromhexine(1+) vs. N-Acetylcysteine, Ethylcysteine, and Carbocisteine — Mechanism-of-Action Differentiation

In a standardized in vitro assay using 20% porcine gastric mucin at pH 7.0 and 37°C with 30-minute incubation, bromhexine (3×10⁻⁴ to 3×10⁻³ M) produced no detectable reduction in mucus viscoelasticity at any tested pH between 6 and 8, as measured by both the glass plate method and rheometer method [1]. This stands in stark contrast to the cysteine-derived mucolytics: acetylcysteine (10⁻³ to 10⁻¹ M) and ethylcysteine (10⁻³ to 10⁻¹ M) both produced marked, concentration-dependent viscoelasticity-lowering effects [1]. Carbocisteine, another cysteine-mucolytic, showed no effect at pH 7.0 but demonstrated mucolytic activity at pH 6.0 [1]. This finding was corroborated in a separate study using expectorated purulent sputum from chronic bronchitis patients, where N-acetylcysteine (20% solution) significantly reduced sputum viscosity and dynamic viscoelasticity (storage modulus G′ and dynamic viscosity η′), whereas bromhexine (2 mg/mL) produced no significant decrease in either parameter [2]. These data collectively indicate that bromhexine(1+) does not function as a direct chemical mucolytic; its clinical mucoactive effects are mediated through secretomotor and secretolytic mechanisms — namely, enhancing serous mucus production and stimulating ciliary activity — rather than through cleavage of mucin glycoprotein structures [3].

Mucolytic activity Viscoelasticity In vitro assay Mechanism of action

Antibiotic Sputum Penetration Enhancement: Bromhexine(1+) + Amoxicillin vs. Amoxicillin Alone — A Clinically Actionable Ancillary Property

Bromhexine(1+) co-administration significantly enhances the penetration of concurrently administered antibiotics into bronchial secretions, a property not shared by guaifenesin, carbocisteine, or N-acetylcysteine. In a randomized clinical trial comparing amoxicillin 500 mg plus bromhexine 8 mg vs. amoxicillin 500 mg alone, sputum amoxicillin concentrations were significantly higher in the combination group: 0.674 ± 0.588 μg/mL vs. 0.272 ± 0.19 μg/mL (p = 0.028), representing a 2.48-fold mean increase [1]. In a separate double-blind, multicenter RCT involving 392 patients with community-acquired bacterial lower respiratory tract infections, the combination of amoxicillin 250 mg plus bromhexine 8 mg (administered 4× daily for 5–7 days) achieved a significantly higher rate of complete infection resolution: 46% (89/192) vs. 34% (67/200) for amoxicillin alone (p = 0.022), with significantly greater symptom score reduction at Day 3 for cough discomfort, cough frequency, ease of expectoration, and sputum volume [2]. In the pneumonia subpopulation, the cure rate difference was even more pronounced: 47% (24/50) vs. 22% (11/50) (p = 0.008) [2]. A dose-response relationship was observed in an earlier study: amoxicillin with 96 mg/day bromhexine achieved 7.5% bronchial penetration (ratio of bronchial to serum concentration), compared to 4.3% with 48 mg/day bromhexine [3].

Antibiotic penetration Sputum concentration Combination therapy Clinical cure rate

Lung Tissue Partitioning: Bromhexine(1+) Volume of Distribution and Pulmonary Concentration Ratios — Quantitative Tissue-Targeting Evidence

Bromhexine(1+) exhibits an exceptionally large volume of distribution at steady state (Vss = 1209 ± 206 L, equivalent to ~19 L/kg), substantially exceeding that reported for ambroxol and indicative of extensive extravascular tissue distribution [1]. Two hours after oral administration of bromhexine 32 mg or 64 mg, lung tissue concentrations were 1.5–3.2× higher in bronchiolo-bronchial tissues and 3.4–5.9× higher in pulmonary parenchyma compared to simultaneous plasma concentrations [1]. This pronounced pulmonary tropism is consistent with bromhexine's high lipophilicity (logP) and extensive tissue binding (~95% plasma protein binding), which together drive preferential accumulation in lipid-rich pulmonary tissues [2]. The pharmacokinetic consequence is a multiexponential plasma concentration decline with a relevant terminal half-life for multiple dosing of approximately 1 hour (predicting no accumulation; accumulation factor = 1.1), despite a longer terminal elimination half-life ranging from 6.6 to 31.4 hours after single doses of 8–32 mg, reflecting slow redistribution from deep tissue compartments [3]. This tissue pharmacokinetic profile distinguishes bromhexine(1+) from ambroxol, which has a terminal plasma half-life of 7–12 hours and plasma protein binding of ~85% [4].

Volume of distribution Lung tissue concentration Tissue partitioning Pharmacokinetics

Clinical Efficacy Onset: Bromhexine(1+) vs. S-Carboxymethylcysteine (Carbocisteine) — Time-to-Benefit Differentiation in Chronic Obstructive Bronchitis

In a double-blind, between-patient clinical trial directly comparing S-carboxymethylcysteine (carbocisteine) 750 mg three times daily vs. bromhexine 16 mg three times daily over 10 days in patients with chronic obstructive bronchitis and mucoid sputum, both drugs significantly increased sputum volume and improved sputum pourability from baseline [1]. However, the time course of clinical benefit differed materially: S-carboxymethylcysteine produced a beneficial response in complementary clinical parameters at least 4 days before a notable response to bromhexine treatment was observed [1]. Furthermore, S-carboxymethylcysteine was preferred significantly more by both patients' and clinicians' assessment, and bromhexine was not considered to improve the overall respiratory state as assessed by either clinicians or patients themselves [1]. Both drugs were equally effective in their action on expectoration, sputum volumes, and sputum pourability by study end, but the temporal advantage of carbocisteine in achieving earlier symptomatic relief represents a clinically meaningful differentiation [1]. This finding is independently corroborated by product labeling for carbocisteine, which states that it 'provides clinical improvement of cough four days ahead of bromhexine' [2].

Clinical efficacy Onset of action Carbocisteine Chronic bronchitis

Combination Synergy in Productive Cough: Triple (Salbutamol + Bromhexine + Guaifenesin) vs. Dual Combinations — Quantitative Efficacy Grading

In a one-week, multicenter, prospective, randomized, double-blind study involving 426 patients with productive cough of varied etiology, three expectorant formulations were compared: Group A (salbutamol 2 mg + bromhexine HCl 8 mg + guaifenesin 100 mg, TID), Group B (salbutamol 2 mg + guaifenesin 100 mg, TID), and Group C (salbutamol 2 mg + bromhexine 8 mg, TID) [1]. The triple combination (Group A) demonstrated superior efficacy: 44.4% of patients reported 'excellent' efficacy, compared to only 14.6% in Group B and 13.0% in Group C [1]. Group A also showed improvement of symptoms in a larger number of patients and earlier onset of action in reducing cough frequency and severity and improving sputum characteristics compared to both dual-therapy groups [1]. This ~3-fold higher rate of 'excellent' efficacy for the bromhexine-containing triple combination relative to either dual combination lacking bromhexine (Group B) or lacking guaifenesin (Group C) demonstrates that bromhexine(1+) contributes a distinct and non-redundant component to the combined mucoactive effect that cannot be replicated by guaifenesin alone or by simply increasing the dose of either single agent [1].

Fixed-dose combination Expectorant synergy Productive cough Randomized controlled trial

Bromhexine(1+) Optimal Application Scenarios for Research and Industrial Procurement — Evidence-Mapped Selection Contexts


Scenario 1: Combined Anti-Infective and Mucoactive Therapy in Community-Acquired Bacterial Lower Respiratory Tract Infections

Procure bromhexine(1+) when the therapeutic objective includes both mucoactive treatment and enhanced antibiotic efficacy. The quantitative evidence demonstrates that co-formulation of bromhexine 8 mg with amoxicillin 250–500 mg increases sputum antibiotic concentrations by 2.48-fold (p = 0.028) and improves complete infection resolution rates by 12 percentage points overall (p = 0.022), rising to a 25-percentage-point advantage in pneumonia (p = 0.008) [1]. This scenario is uniquely suited to bromhexine(1+) among mucoactive agents, as neither N-acetylcysteine, carbocisteine, guaifenesin, nor ambroxol has demonstrated comparable magnitude of antibiotic penetration enhancement in controlled clinical trials [2]. The dose-response relationship for bronchial penetration (7.5% at 96 mg/day vs. 4.3% at 48 mg/day bromhexine) further supports dose optimization in severe infections [3].

Scenario 2: Fixed-Dose Triple-Combination Expectorant Formulation Development

Select bromhexine(1+) as the mucolytic component in fixed-dose combination products targeting productive cough, based on the pivotal head-to-head evidence that the triple combination of salbutamol 2 mg + bromhexine HCl 8 mg + guaifenesin 100 mg (TID) delivers 'excellent' efficacy in 44.4% of patients compared to only 13–14.6% for dual combinations excluding either bromhexine or guaifenesin [1]. The approximately 3-fold superiority of the triple combination demonstrates that bromhexine(1+) provides a non-redundant pharmacological contribution that neither guaifenesin nor salbutamol alone can substitute. This scenario is relevant for pharmaceutical manufacturers developing OTC or prescription expectorant products for markets where fixed-dose combinations are regulatory-approved.

Scenario 3: Preclinical Research on Nav Channel Inhibition and Neuropathic Pain — Bromhexine(1+) as a Repurposing Candidate

Employ bromhexine(1+) in preclinical neuropathic pain research based on molecular docking and in vivo pharmacodynamic evidence. In a mouse model of oxaliplatin-induced neuropathic pain, repeated-dose bromhexine partially attenuated late-phase tactile allodynia, and 7-day bromhexine administration uniquely attenuated late-phase cold hyperalgesia — an effect not observed with its metabolite ambroxol [1]. Molecular docking predicted bromhexine as a strong inhibitor of mNav1.6, mNav1.7, mNav1.9, hNav1.7, and hNav1.9 [1]. Importantly, at high doses (150 mg/kg), ambroxol induced motor impairments in mice, whereas bromhexine did not, suggesting a potentially wider therapeutic window for bromhexine(1+) in this non-respiratory application [1]. This scenario supports procurement for academic and industrial laboratories investigating Nav channel pharmacology or analgesic repurposing.

Scenario 4: Pharmacokinetic/Pharmacodynamic Modeling of Prodrug Mucoactive Agents Requiring Sustained Pulmonary Tissue Levels

Choose bromhexine(1+) as the model prodrug for PK/PD studies requiring extended pulmonary residence time. With a Vss of 1209 ± 206 L (19 L/kg), lung tissue:plasma ratios of 1.5–5.9, and a multiexponential elimination profile featuring deep-tissue redistribution with terminal half-lives up to 31.4 hours, bromhexine(1+) provides a protracted pulmonary pharmacokinetic profile distinct from the more rapidly cleared ambroxol (terminal t₁/₂ 7–12 h) [1]. The high hepatic extraction ratio (0.92 in rats) and ~75–80% first-pass metabolism make bromhexine(1+) particularly suitable for studies investigating the impact of hepatic function on prodrug activation and metabolite-dependent pharmacodynamics [2]. This scenario is applicable to academic and industrial DMPK laboratories developing or benchmarking mucoactive prodrug candidates.

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